molecular formula C7H12O2S B087219 2-(Methylthio)ethyl methacrylate CAS No. 14216-23-0

2-(Methylthio)ethyl methacrylate

Cat. No.: B087219
CAS No.: 14216-23-0
M. Wt: 160.24 g/mol
InChI Key: MLGMNVSTCSILMV-UHFFFAOYSA-N
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Description

2-(Methylthio)ethyl methacrylate

Properties

IUPAC Name

2-methylsulfanylethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-6(2)7(8)9-4-5-10-3/h1,4-5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGMNVSTCSILMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393393
Record name 2-(Methylthio)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14216-23-0
Record name 2-(Methylthio)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes MTEMA particularly interesting for material design?

A1: MTEMA's thioether group offers unique reactivity and can be utilized for stimuli-responsive materials. For example, research has shown that MTEMA can be incorporated into polymers and subsequently oxidized to form sulfoxide groups []. This oxidation process can significantly impact the polymer's properties, such as its cytotoxicity []. Additionally, the thioether group allows for polymerization-induced self-assembly (PISA) when used with specific macro-CTAs like poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) []. This process generates nanoparticles that can be disassembled upon exposure to visible light due to the oxidation of the thioether group by singlet oxygen generated by encapsulated photosensitizers like ZnTPP [].

Q2: Can MTEMA be used to create functional surfaces?

A2: Yes, MTEMA can be copolymerized with other monomers to create surfaces with tailored properties. For instance, researchers have successfully incorporated MTEMA into terpolymers containing hydrophilic and hydrophobic components []. This specific terpolymer was then used as a platform for the in-situ polymerization of phospholipids, resulting in a stable, biomimetic surface [].

Q3: Does the incorporation of MTEMA affect the electrochemical properties of polymers?

A3: Yes, incorporating MTEMA into polymers with electroactive groups like ferrocene can influence their electrochemical behavior. Studies have demonstrated that copolymers of vinylferrocene and MTEMA exhibit enhanced stability when used to modify gold electrodes compared to poly(vinylferrocene) alone []. This improved stability is attributed to the presence of the thioether groups within the copolymer structure [].

Q4: Are there applications of MTEMA in metal extraction?

A4: Yes, MTEMA-containing polymers show promise for metal extraction applications. Research has shown that poly(N-isopropylacrylamide-co-MTEMA) gels can effectively extract gold(III) ions from solutions []. The thioether groups in MTEMA play a crucial role in binding the gold ions, while the thermosensitive nature of the copolymer allows for the controlled uptake and release of the metal [].

Q5: Are there any limitations or challenges associated with using MTEMA?

A5: While MTEMA offers various advantages, some challenges need to be considered. For instance, the oxidation of the thioether group to sulfoxide, while useful for some applications, can also lead to increased cytotoxicity in certain polymers []. This highlights the need for precise control over the oxidation process to tailor the material properties for specific applications.

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